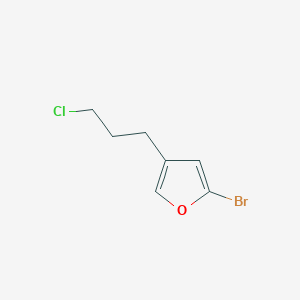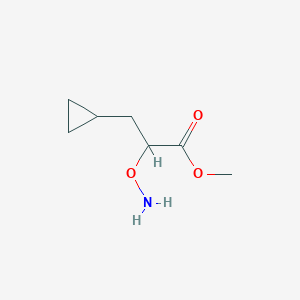
Methyl 2-(aminooxy)-3-cyclopropylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(aminooxy)-3-cyclopropylpropanoate is an organic compound that features a cyclopropyl group, an aminooxy group, and a methyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminooxy)-3-cyclopropylpropanoate typically involves the reaction of cyclopropyl derivatives with aminooxy compounds. One common method includes the esterification of 2-(aminooxy)-3-cyclopropylpropanoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity. The use of automated systems and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
化学反応の分析
Types of Reactions
Methyl 2-(aminooxy)-3-cyclopropylpropanoate can undergo several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aminooxy derivatives.
科学的研究の応用
Methyl 2-(aminooxy)-3-cyclopropylpropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 2-(aminooxy)-3-cyclopropylpropanoate involves its interaction with molecular targets such as enzymes and proteins. The aminooxy group can form stable covalent bonds with active site residues, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, making it a valuable tool in research and potential therapeutic applications.
類似化合物との比較
Similar Compounds
- Methyl 2-(aminooxy)acetate
- Methyl 2-(aminooxy)butanoate
- Methyl 2-(aminooxy)hexanoate
Uniqueness
Methyl 2-(aminooxy)-3-cyclopropylpropanoate is unique due to the presence of the cyclopropyl group, which imparts rigidity and distinct steric properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from other aminooxy esters.
特性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
methyl 2-aminooxy-3-cyclopropylpropanoate |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)6(11-8)4-5-2-3-5/h5-6H,2-4,8H2,1H3 |
InChIキー |
IUHNGHQPTKZULU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1CC1)ON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


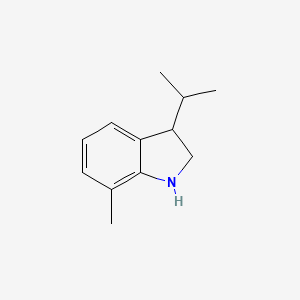


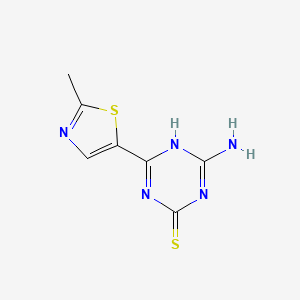
![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol](/img/structure/B13193136.png)
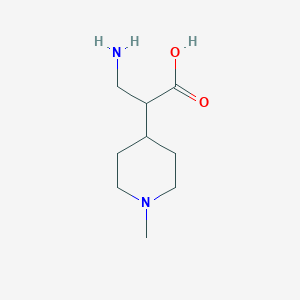

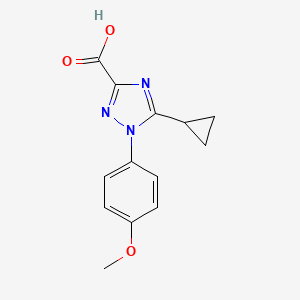
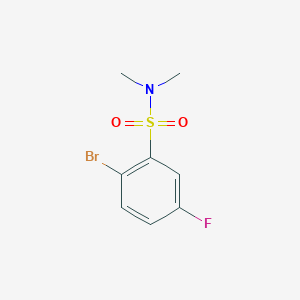
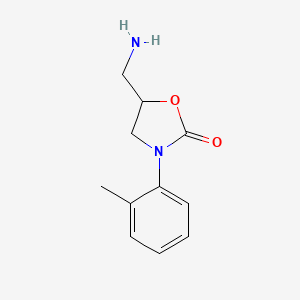
![N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13193182.png)
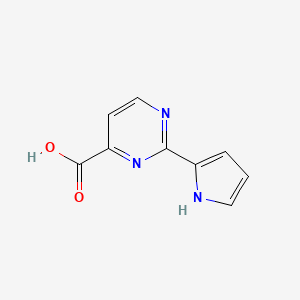
![6-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13193191.png)
